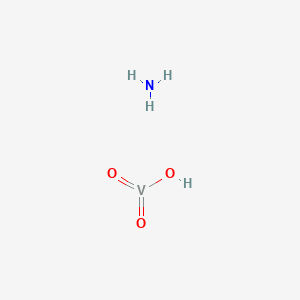

Vanadic acid, ammonia salt

Overview

Description

Vanadic acid, ammonia salt (commonly referred to as ammonium vanadate) is a compound formed by the reaction of vanadic acid (H$3$VO$4$) with ammonia. It exists in multiple forms, including orthovanadate (NH$4$)$3$VO$4$, metavanadate NH$4$VO$3$, and pyrovanadate (NH$4$)$4$V$2$O$_7$, depending on synthesis conditions and pH . Key properties include:

- Solubility: Insoluble in concentrated ammonium chloride (sal ammoniac), a trait utilized in analytical methods for vanadium quantification .

- Thermal Decomposition: Upon heating, it decomposes into vanadium oxides (e.g., V$2$O$5$) and ammonia, though separation of intermediate oxides is challenging due to redox interactions .

- Color and Reactivity: Forms white neutral salts with alkaline bases but yields yellow solutions with excess acid, a behavior attributed to vanadium’s redox activity .

Preparation Methods

Alkaline Roasting and Leaching from Vanadium Slags

Industrial-scale production of NH₄VO₃ predominantly relies on alkaline roasting of vanadium-containing slags or ores. The process involves:

-

Roasting : Titanomagnetite ore or vanadium slag is ground and mixed with sodium carbonate (Na₂CO₃) or sodium chloride (NaCl) at 700–850°C. This converts vanadium oxides into water-soluble sodium vanadate (NaVO₃) .

-

Leaching : The roasted product is dissolved in water, yielding a sodium vanadate solution. Impurities like iron and silica are removed via filtration .

-

Precipitation : Sulfuric acid is added to adjust the pH to 2–3, followed by ammonium sulfate [(NH₄)₂SO₄] to precipitate ammonium polyvanadate [(NH₄)₂V₆O₁₆]. This intermediate is then dissolved in ammonium bicarbonate (NH₄HCO₃) or ammonia (NH₃) to reform NH₄VO₃ .

Key Parameters

| Step | Temperature (°C) | pH | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Roasting | 800 | – | 2–4 h | – | – |

| Precipitation | 95 | 2.0 | 40 min | 99.2 | 99.7 |

This method achieves high purity (>99.5%) but generates significant ammonia-containing wastewater, necessitating closed-loop systems .

Acidic Precipitation from Sodium Vanadate Solutions

A widely patented approach involves direct precipitation from sodium vanadate (NaVO₃) solutions under acidic conditions:

-

Acidification : NaVO₃ solution is acidified to pH 4–6 using H₂SO₄, promoting the formation of decavanadate ions (V₁₀O₂₈⁶⁻) .

-

Ammonium Addition : Ammonium sulfate is introduced at 90–95°C, yielding ammonium polyvanadate.

-

Reforming : The polyvanadate is treated with NH₄HCO₃ or NH₃ at 70–80°C to convert it into NH₄VO₃ .

Optimization Insights

Hydrothermal/Solvothermal Synthesis from V₂O₅

Recent advances utilize V₂O₅ as a precursor for nanostructured NH₄VO₃:

-

Reduction : V₂O₅ is reduced in formamide or water with organic ammonium salts (e.g., ammonium formate) at 60–80°C .

-

Crystallization : The mixture is hydrothermally treated at 160–220°C, producing NH₄VO₃ nanorods or nanoflowers .

Advantages

-

Tailors particle morphology (e.g., nanoflowers for catalytic applications) .

-

Reduces ammonia consumption by 80% compared to traditional methods .

Direct Precipitation from Ammonium Vanadate Solutions

Laboratory-scale synthesis often employs direct neutralization:

-

Dissolution : V₂O₅ is dissolved in hot NH₄OH, forming ammonium vanadate solution.

-

Crystallization : Slow evaporation at 25°C yields NH₄VO₃ crystals .

Challenges

Sustainable Methods with Reduced Ammonia Consumption

To mitigate environmental impact, green chemistry approaches have been developed:

-

Oxalic Acid Reduction : V₂O₅ is reduced by oxalic acid (H₂C₂O₄) in NH₄OH at 65°C, achieving 99.2% vanadium recovery with 80% lower ammonia use .

-

Electrochemical Methods : Vanadium electrolytes are electrolyzed with NH₄⁺ ions, though scalability remains limited .

Performance Comparison

| Method | NH₃ Consumption (kg/kg product) | Purity (%) | Energy Use (kWh/kg) |

|---|---|---|---|

| Traditional | 0.45 | 99.5 | 8.2 |

| Sustainable | 0.09 | 99.1 | 6.5 |

Scientific Research Applications

Industrial Applications

- Catalysis:

- Environmental Remediation:

- Analytical Chemistry:

- Production of Vanadium Pentoxide:

Case Study 1: Vanadium Recovery from Waste Solutions

A research study investigated the use of ammonium salts for vanadium precipitation from high vanadate-to-sodium ratio solutions obtained via membrane electrolysis. The study highlighted the efficiency of ammonium vanadate in recovering vanadium while addressing environmental concerns related to ammonia wastewater generation .

Key Findings:

- The process achieved over 90% recovery efficiency.

- The resultant ammonia wastewater posed challenges that required further treatment.

Case Study 2: Catalytic Applications

Research conducted on the catalytic properties of ammonium vanadate demonstrated its effectiveness in promoting oxidation reactions. The study detailed its use in synthesizing fine chemicals and pharmaceuticals, showcasing its versatility as a catalyst .

Key Findings:

- Ammonium vanadate showed improved reaction rates compared to traditional catalysts.

- The compound's stability under various conditions was a significant advantage.

Data Table: Applications of Vanadic Acid, Ammonium Salt

| Application Area | Description | Key Benefits |

|---|---|---|

| Catalysis | Used as a catalyst in organic/inorganic reactions | Enhanced reaction rates |

| Environmental Remediation | Production of activated carbon for SO₂ removal | Reduces industrial emissions |

| Analytical Chemistry | Component in Mandelin's reagent for drug testing | Effective qualitative analysis |

| Vanadium Pentoxide Production | Precursor for synthesizing V₂O₅ | Essential for ceramics and batteries |

Mechanism of Action

The mechanism of action of vanadic acid, ammonia salt involves its ability to mimic phosphate ions due to the similar size and charge of the vanadate ion. This allows it to interact with various enzymes and proteins, inhibiting their activity. The compound can also undergo redox reactions, switching between different oxidation states, which is crucial for its catalytic properties .

Comparison with Similar Compounds

Comparison with Similar Vanadium Compounds

Chemical Structure and Speciation

Key Differences :

- Ammonium vanadates exhibit greater polymerization at neutral pH compared to sodium vanadates, which remain monomeric in highly alkaline conditions .

- Vanadyl sulfate (V$^{4+}$) is reducible to V$^{3+}$ under acidic conditions, whereas ammonium vanadates (V$^{5+}$) act as oxidizers .

Solubility and Stability

Notable Contrasts:

- Ammonium vanadate’s insolubility in sal ammoniac distinguishes it from sodium/potassium vanadates, which remain soluble, enabling selective precipitation in analytical workflows .

- Sodium vanadates are more thermally stable, whereas ammonium salts decompose readily, releasing NH$_3$ .

Functional Contrasts :

- Medical Use : Sodium vanadates are preferred for topical intraocular pressure reduction due to stability, whereas ammonium salts are avoided in pharmaceuticals .

- Industrial Use : Ammonium vanadate’s redox activity makes it suitable for catalytic ammoxidation, while vanadyl sulfate is optimized for energy storage .

Analytical Performance

Biological Activity

Vanadic acid, ammonia salt, commonly referred to as ammonium metavanadate (NH₄VO₃), is an inorganic compound that plays a significant role in various biological and chemical processes. It is known for its structural similarity to phosphates, which allows it to exhibit notable biological activity. This article delves into the biological activity of ammonium metavanadate, including its synthesis, structural characteristics, applications, and relevant case studies highlighting its effects in biological systems.

Ammonium metavanadate is a white crystalline powder that can appear yellow due to impurities. It has a molecular weight of 116.98 g/mol and is slightly soluble in water. The compound decomposes at elevated temperatures, releasing ammonia and water:

The structure of ammonium metavanadate consists of polymeric chains of [VO₃]⁻ formed by corner-sharing VO₄ tetrahedra interconnected through hydrogen bonds with ammonium ions. This unique structure contributes to its biological activity, particularly its ability to mimic phosphate groups in various biochemical pathways .

| Property | Value |

|---|---|

| Molecular Formula | NH₄VO₃ |

| Molecular Weight | 116.98 g/mol |

| Appearance | White crystalline powder |

| Solubility | Slightly soluble in water |

| Decomposition Temperature | 210 °C (410 °F) |

Ammonium metavanadate's biological activity is primarily attributed to its ability to act as a phosphate mimic. This property allows it to interfere with various enzymatic processes by inhibiting phosphate-dependent enzymes. Studies have shown that vanadates can affect insulin signaling pathways, making them a subject of interest in diabetes research .

Antimicrobial Activity

Research indicates that ammonium metavanadate exhibits antimicrobial properties against a range of pathogens. For instance, it has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria typically range from 0.70 μM to 442 μM, depending on the specific strain and experimental conditions .

Cytotoxicity and Antioxidant Properties

In addition to its antimicrobial effects, ammonium metavanadate has demonstrated antioxidant properties at certain concentrations without exhibiting cytotoxicity towards human cell lines like WI-38 (human embryonic lung cells) and Chang liver cells. The most effective antioxidant activity was observed at concentrations of 0.25 mM and 0.50 mM .

Case Study 1: Insulin Mimetic Effects

A study investigated the insulin-mimetic effects of vanadates, including ammonium metavanadate, on glucose uptake in adipocytes. The results indicated that treatment with ammonium metavanadate significantly increased glucose uptake in insulin-resistant cells, suggesting potential therapeutic applications for managing diabetes .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of ammonium metavanadate against clinical isolates of Candida albicans. The compound was tested against various strains, revealing significant antifungal activity with MIC values comparable to conventional antifungal agents .

Case Study 3: Enzyme Inhibition

Research has also highlighted the role of ammonium metavanadate as an inhibitor of phosphatases, which are critical for regulating cellular signaling pathways. By mimicking phosphate groups, it can effectively inhibit these enzymes, leading to altered cellular responses.

Applications in Research and Industry

Ammonium metavanadate is widely used in various fields:

- Catalysis : It serves as a catalyst in organic synthesis reactions.

- Analytical Chemistry : Employed as a reagent for qualitative tests such as the Mandelin reagent for alkaloids.

- Biological Research : Investigated for its role in enzyme inhibition and cellular signaling studies.

Q & A

Basic Research Questions

Q. How does pH influence the speciation of vanadate ions in ammonium vanadate solutions?

- Methodological Answer: The speciation of vanadate ions (e.g., orthovanadate [VO₄³⁻], metavanadate [VO₃⁻], decavanadate [V₁₀O₂₈⁶⁻]) is pH-dependent. In highly alkaline conditions (pH > 12), monomeric VO₄³⁻ dominates. As pH decreases (pH 6–8), polymerization occurs, forming decavanadate species. Below pH 2, hydrated vanadium pentoxide (V₂O₅·nH₂O) precipitates . Adjust pH using ammonium buffers and monitor speciation via UV-Vis spectroscopy or Raman spectroscopy.

Q. What analytical methods are recommended for detecting vanadium in ammonium vanadate complexes?

- Methodological Answer:

- Precipitation: Add NH₄OH and FeCl₃ to precipitate vanadium as FeVO₄ or Fe(VO₃)₃, ensuring quantitative recovery .

- Volumetric Analysis: Reduce vanadic acid (H₃VO₄) to VO²⁺ using SO₂, then titrate with KMnO₄ to determine V content .

- Spectroscopy: Use ICP-MS or colorimetric assays with H₂O₂ (red-brown peroxovanadate complex at pH 4–6) .

Q. How can ammonium vanadate salts be synthesized from vanadium oxides?

- Methodological Answer: React V₂O₅ with aqueous NH₃ under controlled conditions:

- Orthovanadate: High pH (>10), excess NH₃, and low V concentration yield (NH₄)₃VO₄ .

- Metavanadate: Moderate pH (6–8) and higher V concentration favor (NH₄)VO₃ . Isolate products via vacuum filtration and dry at 60°C.

Q. What safety protocols are critical when handling ammonium vanadate?

- Methodological Answer: Ammonium vanadate (CAS 11115-67-6) is classified as hazardous (P119) due to acute toxicity. Use fume hoods, PPE (gloves, lab coats), and avoid inhalation. Neutralize spills with NaHCO₃ and dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How do heteropoly acids containing vanadium and molybdenum challenge compositional reproducibility?

- Methodological Answer: Heteropoly acids like phosphatovanadatomolybdates exhibit variable V:Mo ratios (e.g., 3:15 to 7:11) due to kinetic competition during synthesis. Standardize reaction conditions (temperature, acid concentration, and stoichiometry) and characterize products via X-ray diffraction and elemental analysis . For example, O. W. Gibbs’ method yields 7(NH₄)₂O·2P₂O₅·V₂O₅·48MoO₃·30H₂O, while H. Jacoby’s method produces 7(NH₄)₂O·2P₂O₅·V₂O₅·42MoO₃·42H₂O .

Q. What strategies resolve contradictions in vanadium redox behavior during analytical quantification?

- Methodological Answer: Vanadium’s multiple oxidation states (III–V) complicate titrimetric methods.

- Reduction Control: Use Zn/HCl to reduce V(V) to V(II), then back-titrate with Fe³⁺ .

- Interference Mitigation: Add H₃PO₄ to stabilize V(V) and prevent re-oxidation of V(IV) during permanganate titrations .

Q. How does vanadic acid influence the electrochemical properties of alloy coatings?

- Methodological Answer: In Cr-In-Mo-V-BN coatings, vanadic acid (30 g/L) enhances cathodic current efficiency by forming compact, low-porosity films. Optimize electrolyte composition (pH 2–3, 50°C) and characterize coatings via SEM-EDS and polarization curves .

Q. What mechanistic insights explain vanadium’s role in catalytic hydrogenation?

Properties

IUPAC Name |

azane;hydroxy(dioxo)vanadium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.H2O.2O.V/h1H3;1H2;;;/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVKNHXQSRDWAA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.O[V](=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4NO3V | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.978 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.